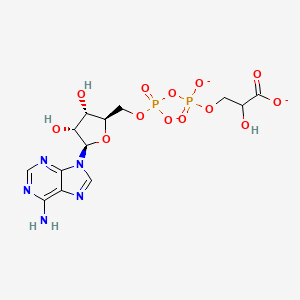
3-ADP-glycerate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ADP-glycerate(3-) is trianion of 3-ADP-glyceric acid arising from deprotonation of phosphate and carboxy groups; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an organophosphate oxoanion. It is a conjugate base of a 3-ADP-glyceric acid.
Aplicaciones Científicas De Investigación
Enzymatic Mechanism and Allosteric Regulation
Studies have elucidated the kinetic mechanisms and regulatory properties of ADP-glucose pyrophosphorylase, an enzyme crucial in starch biosynthesis. Notably, 3-phosphoglycerate (3-PGA), a derivative of 3-ADP-glycerate, acts as a significant allosteric activator. The presence of 3-PGA affects the enzyme's interaction with substrates and products, demonstrating a complex regulation involving sequential binding and release mechanisms. These findings highlight the intricate control of carbohydrate metabolism at the enzymatic level (Boehlein et al., 2009).
Gene Expression and Sugar Regulation
Further insights into the role of 3-ADP-glycerate derivatives come from the study of Arabidopsis thaliana ADP-glucose pyrophosphorylase genes. The regulation of these genes, crucial in starch biosynthesis, is influenced by sugar levels and involves 3-phosphoglycerate as a key regulatory molecule. This research delineates the differential expression patterns of these genes in various plant tissues, underlining the nuanced control mechanisms in plant carbohydrate metabolism (Crevillén et al., 2005).
Redox-Dependent Regulation
A study on the potato tuber ADP-glucose pyrophosphorylase revealed that 3-phosphoglycerate plays a pivotal role in the redox-dependent regulation of the enzyme, affecting its activation by thioredoxin. This finding expands our understanding of the regulatory mechanisms in starch biosynthesis, showing how redox state and metabolic activators like 3-phosphoglycerate interplay to modulate enzyme activity (Ballicora et al., 2000).
Protein Engineering and Enzyme Function
Research involving domain swapping between cyanobacterial and plant subunit ADP-glucose pyrophosphorylases has provided insights into the enzyme's functional domains and their interactions. These studies, focusing on the role of 3-phosphoglycerate and other regulatory molecules, contribute to our understanding of enzyme function and offer potential pathways for protein engineering to modify enzyme activity and regulation (Iglesias et al., 2006).
Propiedades
Nombre del producto |
3-ADP-glycerate(3-) |
|---|---|
Fórmula molecular |
C13H16N5O13P2-3 |
Peso molecular |
512.24 g/mol |
Nombre IUPAC |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxypropanoate |
InChI |
InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/p-3/t5?,6-,8-,9-,12-/m1/s1 |
Clave InChI |
APVQTUURIRQYIT-NRJACJQQSA-K |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




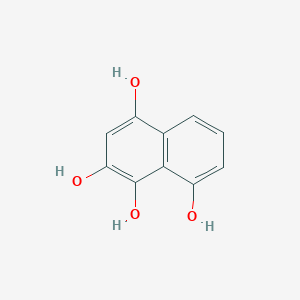
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)

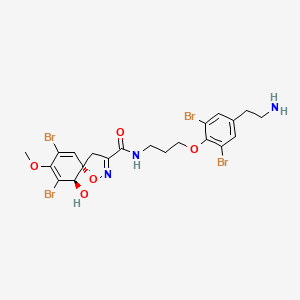

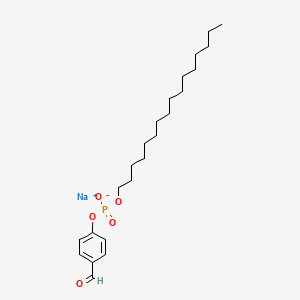
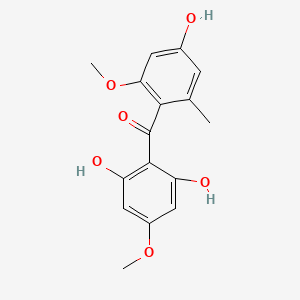
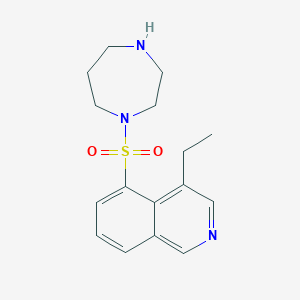
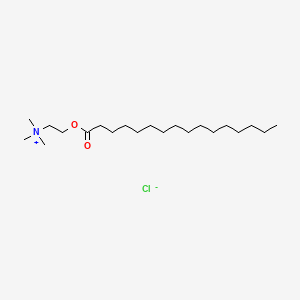
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
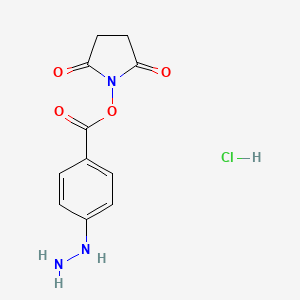
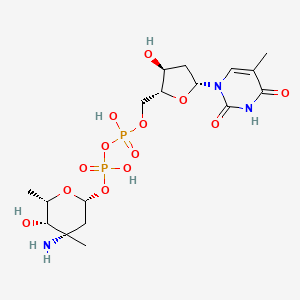
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)